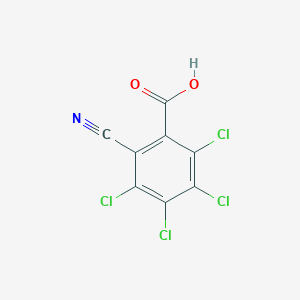
2,3,4,5-Tetrachloro-6-cyanobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3,4,5-Tetrachloro-6-cyanobenzoic acid is a useful research compound. Its molecular formula is C8HCl4NO2 and its molecular weight is 284.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 2,3,4,5-tetrachloro-6-cyanobenzoic acid is as a precursor in organic synthesis. It serves as an intermediate for producing more complex organic molecules. The compound can undergo various reactions:
- Electrophilic Substitution : The chlorine atoms can be replaced by other functional groups through electrophilic aromatic substitution reactions.
- Reduction Reactions : It can be reduced to form 3,4,5,6-tetrachloro-2-aminobenzoic acid.
- Hydrolysis : Hydrolysis can yield 3,4,5,6-tetrachloro-2-carboxybenzoic acid.
These reactions are crucial for synthesizing derivatives used in pharmaceuticals and agrochemicals.
Research has indicated that this compound exhibits potential biological activities. Its derivatives have been investigated for various pharmacological effects:
- Antimicrobial Properties : Compounds derived from this compound have shown antimicrobial activity against a range of pathogens.
- Antitumor Activity : Some studies suggest that derivatives may possess anticancer properties due to their ability to interact with biological molecules .
Case Study: Antimicrobial Activity
A study demonstrated that certain derivatives of this compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to their ability to disrupt bacterial cell membranes .
Industrial Applications
In addition to its use in research and development within the laboratory setting, this compound has industrial applications:
- Specialty Chemicals Production : It is utilized in the production of specialty chemicals and materials due to its unique structural properties.
- Pigment Manufacturing : The compound serves as an intermediate in the synthesis of pigments used in dyes and coatings .
Data Table: Comparison of Reactions Involving this compound
| Reaction Type | Product | Notes |
|---|---|---|
| Electrophilic Substitution | Various functional group derivatives | Chlorine atoms can be replaced with other groups |
| Reduction | 3,4,5,6-Tetrachloro-2-aminobenzoic acid | Useful for synthesizing amine derivatives |
| Hydrolysis | 3,4,5,6-Tetrachloro-2-carboxybenzoic acid | Yields carboxylic acid derivative |
Properties
CAS No. |
756414-27-4 |
|---|---|
Molecular Formula |
C8HCl4NO2 |
Molecular Weight |
284.9 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-cyanobenzoic acid |
InChI |
InChI=1S/C8HCl4NO2/c9-4-2(1-13)3(8(14)15)5(10)7(12)6(4)11/h(H,14,15) |
InChI Key |
IGSKVMQALPYWSB-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















